REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH2:6][S:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=O.CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+].[BH4-].[Na+]>>[CH3:14][C:2]1([CH3:1])[CH:3]([OH:5])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:7][CH2:6]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CSC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
82.6 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for overnight at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is then dissolved in ethanol (10 mL)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
quenched with 10% aqueous HCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 1:4)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CSC2=CC=CC=C2C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |